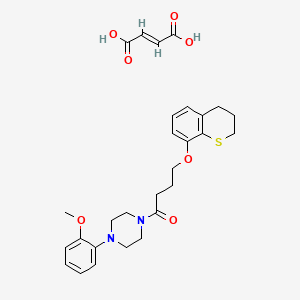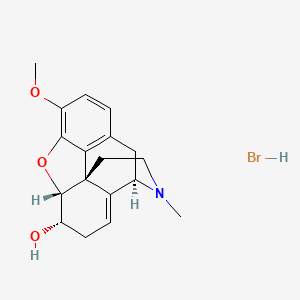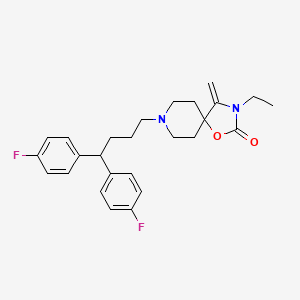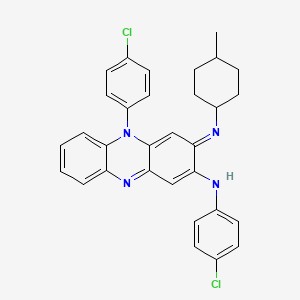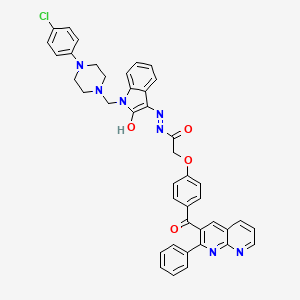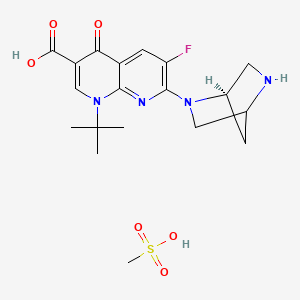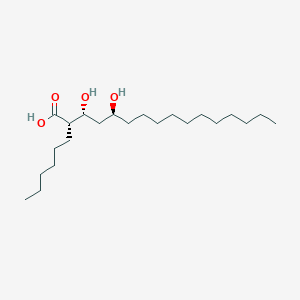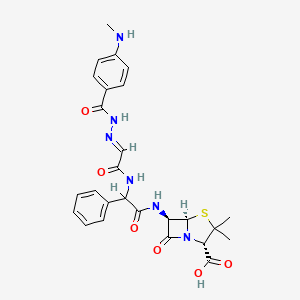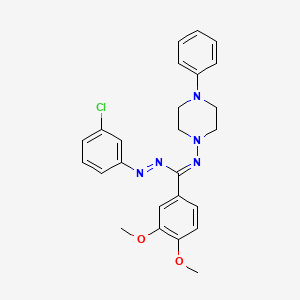
2-Propanol, 1-(5H-1,3-dioxolo(4,5-f)pyrido(3,4-b)indol-9-yloxy)-3-((1-methylethyl)amino)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanol, 1-(5H-1,3-dioxolo(4,5-f)pyrido(3,4-b)indol-9-yloxy)-3-((1-methylethyl)amino)-, hydrochloride is a complex organic compound with a unique structure that includes a dioxolo ring fused to a pyridoindole system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(5H-1,3-dioxolo(4,5-f)pyrido(3,4-b)indol-9-yloxy)-3-((1-methylethyl)amino)-, hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dioxolo ring, the construction of the pyridoindole system, and the attachment of the 2-propanol and isopropylamino groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Propanol, 1-(5H-1,3-dioxolo(4,5-f)pyrido(3,4-b)indol-9-yloxy)-3-((1-methylethyl)amino)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Propanol, 1-(5H-1,3-dioxolo(4,5-f)pyrido(3,4-b)indol-9-yloxy)-3-((1-methylethyl)amino)-, hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe to study various biological processes.
Medicine: It could be investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-Propanol, 1-(5H-1,3-dioxolo(4,5-f)pyrido(3,4-b)indol-9-yloxy)-3-((1-methylethyl)amino)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Compared to similar compounds, 2-Propanol, 1-(5H-1,3-dioxolo(4,5-f)pyrido(3,4-b)indol-9-yloxy)-3-((1-methylethyl)amino)-, hydrochloride stands out due to its unique structure, which combines a dioxolo ring with a pyridoindole system. This structural uniqueness may confer specific biological activities and chemical reactivity that are not observed in other compounds.
Propiedades
Número CAS |
87603-25-6 |
|---|---|
Fórmula molecular |
C18H22ClN3O4 |
Peso molecular |
379.8 g/mol |
Nombre IUPAC |
1-(12,14-dioxa-5,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaen-3-yloxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C18H21N3O4.ClH/c1-10(2)20-5-11(22)8-23-17-7-19-6-14-18(17)12-3-15-16(25-9-24-15)4-13(12)21-14;/h3-4,6-7,10-11,20-22H,5,8-9H2,1-2H3;1H |
Clave InChI |
NNFHMSPPAPZNCO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCC(COC1=C2C3=CC4=C(C=C3NC2=CN=C1)OCO4)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


